![molecular formula C23H27N3O4S B3005919 2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941881-83-0](/img/structure/B3005919.png)
2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
The compound "2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the thiadiazine class, which is known for its biological and medicinal significance. Thiadiazines and their derivatives have been studied for various pharmacological activities, including antihypertensive properties as seen in some 2-aryl-5-hydrazino-1,3,4-thiadiazoles . The structural complexity of these compounds allows for a diverse range of chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related thiadiazine derivatives often involves the construction of the thiadiazine ring system from commercially available building blocks. For example, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides can be achieved through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which are accessible from Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . This method demonstrates the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives is often characterized by computational methods such as ab initio Hartree-Fock and density functional theory (DFT). These methods can predict the most stable conformers, geometrical parameters, and vibrational frequencies of the molecules . For instance, the conformational analysis of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, revealed several stable conformers, with the most stable form exhibiting a chair conformation . Such analyses are crucial for understanding the physical and chemical properties of the compound.
Chemical Reactions Analysis
Thiadiazine derivatives can undergo various chemical reactions, including Michael addition and intramolecular Wittig condensation, as observed in the reactivity studies of benzylidene- and ethylidene-dihydrobenzothiazinones . The reactivity of these compounds can lead to the formation of new heteropolycyclic systems containing the benzothiazine skeleton. Similarly, molecular iodine has been used to promote oxidative cyclization of related compounds, leading to the formation of new C-N and S-N bonds . These reactions highlight the diverse chemical behavior of thiadiazine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure. The solid-state FT-IR spectra can be used to compare the observed vibrational frequencies with calculated values, providing insights into the molecular vibrations and the stability of the compound . The reactivity towards various reagents, as well as the potential to form different types of bonds, indicates the versatility of these compounds in chemical synthesis . The pharmacological relevance of thiadiazine derivatives, such as their antihypertensive activity, is also a significant aspect of their chemical properties .
properties
IUPAC Name |
2-(4-ethylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-3-18-8-10-19(11-9-18)26-23(28)25(16-22(27)24-14-12-17(2)13-15-24)20-6-4-5-7-21(20)31(26,29)30/h4-11,17H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEZWGLDVCYLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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